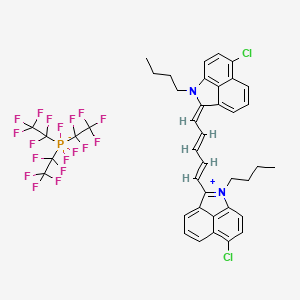
CID 137965351
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 137965351 is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as N-(3-aminopropyl)-N-(2-thienylmethyl)-2-(2-furyl)-acetamide, has shown promise in a variety of research fields, including neuroscience, pharmacology, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
Chemically Induced Dimerization (CID) in Cellular Studies
Chemically induced dimerization (CID) is a pivotal technique in the study of various biological processes, offering reversible and spatiotemporal control over protein function within cells. This method has significantly advanced our understanding of signal transduction pathways, membrane dynamics, and protein trafficking. The development of orthogonal and reversible CID systems has allowed researchers to dissect complex cellular mechanisms with unprecedented precision, extending the scope of this technique beyond traditional applications to include new areas such as elucidating the dynamics of membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
CID in Stem Cell Therapy and Safety Mechanisms
The integration of CID mechanisms, such as the inducible caspase-9 (iC9) suicide gene, into stem cell therapies has been a major breakthrough in enhancing safety profiles. This approach allows for the selective elimination of cells, including those with tumorigenic potential, by activating the suicide gene through specific chemical inducers of dimerization (CID). This strategy has been effectively applied in various models, demonstrating its potential in improving the safety and efficacy of stem cell-based therapies (Ando et al., 2015). Additionally, the iC9 suicide gene has been shown to provide a direct and efficient mechanism for eliminating human induced pluripotent stem cells (hiPSCs) and derived tumors, emphasizing its importance in clinical applications (Yagyu, Hoyos, del Bufalo, & Brenner, 2015).
Advanced Applications and Developments in CID Technology
Recent advancements in CID technology have introduced novel applications and tools for manipulating cellular processes with high levels of control. For instance, the development of photo-caged-photocleavable chemical dimerizers offers a method to rapidly activate and deactivate protein dimerization with light, providing a powerful tool for investigating dynamic biological processes with spatial and temporal resolution (Aonbangkhen, Zhang, Wu, Lampson, & Chenoweth, 2018). Additionally, engineered PROTAC-CID systems have expanded the versatility of CID tools for mammalian inducible gene regulation, showcasing the potential for fine-tuning gene expression and enabling novel biomedical research and therapeutic approaches (Ma et al., 2023).
Eigenschaften
InChI |
InChI=1S/C35H33Cl2N2.C6F18P/c1-3-5-22-38-30(26-14-10-12-24-28(36)18-20-32(38)34(24)26)16-8-7-9-17-31-27-15-11-13-25-29(37)19-21-33(35(25)27)39(31)23-6-4-2;7-1(8,9)4(16,17)25(22,23,24,5(18,19)2(10,11)12)6(20,21)3(13,14)15/h7-21H,3-6,22-23H2,1-2H3;/q+1;-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSFBLOYZKGQAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=CC=CC=CC4=[N+](C5=C6C4=CC=CC6=C(C=C5)Cl)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN\1C2=C3C(=C(C=C2)Cl)C=CC=C3/C1=C\C=C\C=C\C4=[N+](C5=C6C4=CC=CC6=C(C=C5)Cl)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H33Cl2F18N2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
997.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)
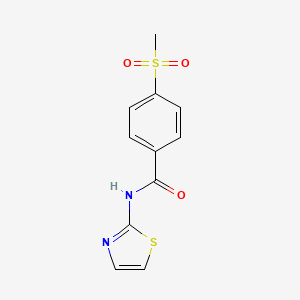

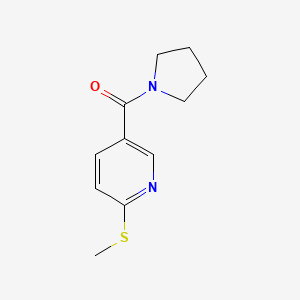

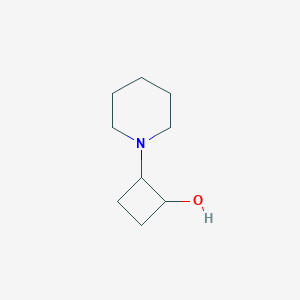

![1-(4-((2-hydroxyethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2388549.png)
![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-](/img/structure/B2388550.png)
![4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2388552.png)

![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2388556.png)
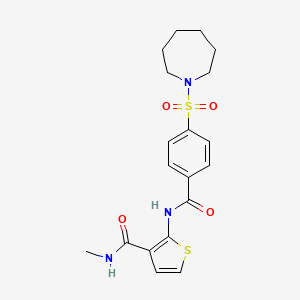
![6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile](/img/structure/B2388559.png)